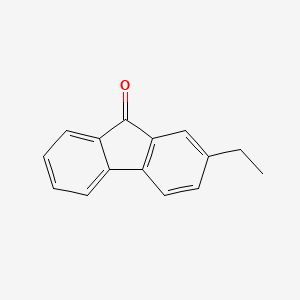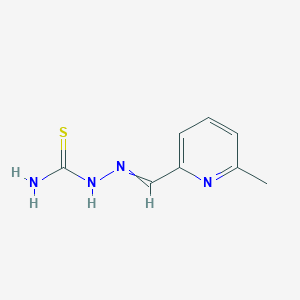
6-Methyl-2-formylpyridine thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-formylpyridine thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-formylpyridine thiosemicarbazone typically involves the reaction of 6-methyl-2-formylpyridine with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
6-Methyl-2-formylpyridine+Thiosemicarbazide→6-Methyl-2-formylpyridine thiosemicarbazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-Methyl-2-formylpyridine thiosemicarbazone undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions such as copper(II), nickel(II), and iron(III). These complexes often exhibit enhanced biological activities compared to the free ligand.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated to metal ions.
Substitution Reactions: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in ethanol or methanol solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Metal Complexes: These are often the primary products of complexation reactions and have significant biological and catalytic properties.
Oxidized or Reduced Forms: Depending on the specific redox conditions, various oxidized or reduced derivatives of the compound can be obtained.
科学的研究の応用
6-Methyl-2-formylpyridine thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antibacterial activities. Metal complexes of this compound have shown promising results in inhibiting the growth of certain cancer cell lines and pathogens.
Coordination Chemistry:
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and therapeutic potential.
Industrial Applications:
作用機序
The mechanism of action of 6-Methyl-2-formylpyridine thiosemicarbazone, particularly in its metal complex forms, involves several pathways:
DNA Intercalation: The compound or its metal complexes can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular processes, such as ribonucleotide reductase, which is essential for DNA synthesis.
Reactive Oxygen Species (ROS) Generation: Metal complexes of the compound can catalyze the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Formylpyridine thiosemicarbazone
- 5-Hydroxy-2-formylpyridine thiosemicarbazone
- 2-Acetylpyridine thiosemicarbazone
Comparison
6-Methyl-2-formylpyridine thiosemicarbazone is unique due to the presence of a methyl group at the 6-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity. Compared to 2-formylpyridine thiosemicarbazone, the methyl group may enhance lipophilicity and cellular uptake, potentially leading to improved biological efficacy. Additionally, the specific metal complexes formed with this compound may exhibit different coordination geometries and electronic properties, further distinguishing its applications and effects.
特性
CAS番号 |
6853-69-6 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
[(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13) |
InChIキー |
RGSKQRUEJICXLG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


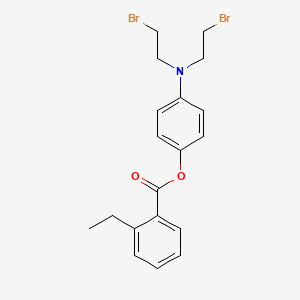


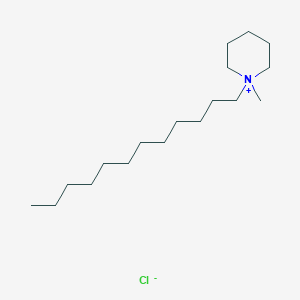
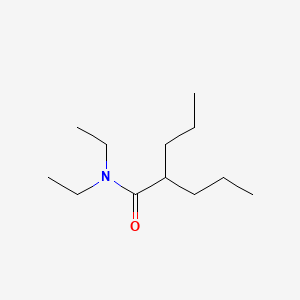
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)


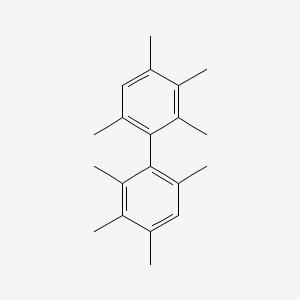
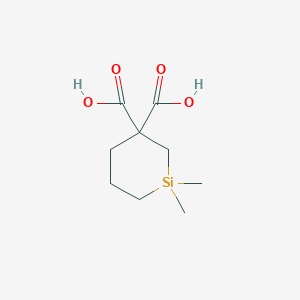
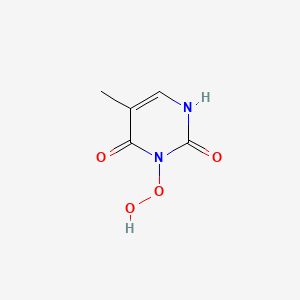
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
